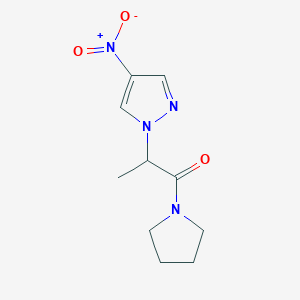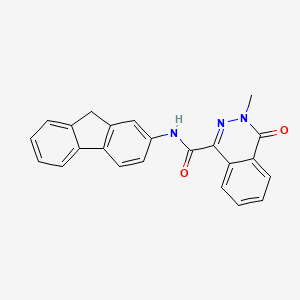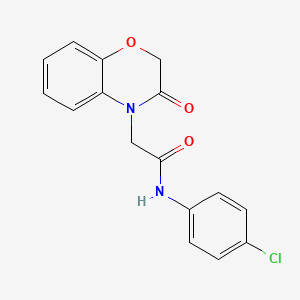![molecular formula C11H14ClN5O B14946250 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B14946250.png)
2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL is a synthetic organic compound characterized by the presence of a chlorobenzyl group, an amino group, and a tetraazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with an amine.
Coupling of the Tetraazole and Chlorobenzyl Groups: The final step involves coupling the tetraazole ring with the chlorobenzyl group through an amine linkage, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
作用機序
The mechanism of action of 2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(4-BROMOBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL
- 2-[(4-FLUOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL
Uniqueness
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
特性
分子式 |
C11H14ClN5O |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChIキー |
LFOMFHAPLYNHQU-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)

![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
